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Compound of Interest

Compound Name:
4-Chloro-3-iodo-1H-indazol-7-

amine

CAS No.: 1000343-04-3

Cat. No.: B3196543

Get Quote

CAS Number: 1000343-04-3 Molecular Formula: C₇H₅ClIN₃ Molecular Weight: 293.49 g/mol

Executive Summary
4-Chloro-3-iodo-1H-indazol-7-amine (CAS 1000343-04-3) is a highly specialized heterocyclic

building block used primarily in the discovery of small-molecule kinase inhibitors. Its tri-

substituted indazole core offers a unique "orthogonal reactivity" profile, allowing medicinal

chemists to independently functionalize three distinct positions:

C3-Iodo: A handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) to

extend the carbon skeleton.

C7-Amine: A nucleophilic handle for amide coupling, reductive amination, or Buchwald-

Hartwig amination.

N1-H: An acidic site for alkylation or protecting group installation.
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This guide details the synthesis, chemical properties, and handling protocols for this

compound, designed for researchers in drug discovery and organic synthesis.

Chemical Identity & Properties
Property Specification

Systematic Name 4-Chloro-3-iodo-1H-indazol-7-amine

CAS Number 1000343-04-3

Appearance Off-white to pale yellow solid

Solubility
Soluble in DMSO, DMF; sparingly soluble in

DCM, MeOH

Melting Point >200°C (Decomposition likely)

pKa (Calculated) ~11.5 (N1-H), ~3.5 (Conjugate acid of 7-NH2)

Storage
2-8°C, Inert atmosphere (Argon/Nitrogen),

Protect from light

Synthetic Methodology
While commercially available, in-house preparation is often required for scale-up. The

synthesis typically proceeds from 4-chloro-7-nitro-1H-indazole (CAS 316810-81-8).[1][2]

Step 1: C3-Iodination
Objective: Introduce the iodine atom at the C3 position. The electron-withdrawing nitro group

at C7 directs electrophilic substitution to the electron-rich pyrazole ring (C3).

Reagents: Iodine (

) and Potassium Hydroxide (KOH), or N-Iodosuccinimide (NIS).

Solvent: DMF or 1,4-Dioxane.

Protocol:

Dissolve 4-chloro-7-nitro-1H-indazole (1.0 eq) in DMF (10 vol).
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Add KOH (2.5 eq) followed by portion-wise addition of

(1.2 eq) at 0°C.

Allow to warm to RT and stir for 2-4 hours. Monitor by LCMS for conversion to 4-chloro-3-

iodo-7-nitro-1H-indazole.

Quench: Pour into aqueous sodium thiosulfate (

) to neutralize excess iodine.

Isolation: Filter the resulting precipitate, wash with water, and dry.

Step 2: Nitro Reduction (Chemoselective)
Objective: Reduce the nitro group to an amine without de-iodinating the C3 position or de-

chlorinating the C4 position.

Critical Constraint: Avoid catalytic hydrogenation (Pd/C +

) as it poses a high risk of hydrodehalogenation (removing I and Cl).

Recommended Method: Iron (Fe) powder reduction or Stannous Chloride (

).

Protocol (Fe/NH4Cl Method):

Suspend the nitro-iodo intermediate (1.0 eq) in EtOH/Water (4:1 ratio).

Add Ammonium Chloride (

, 5.0 eq) and Iron powder (Fe, 5.0 eq).

Heat to 70-80°C with vigorous stirring for 2-6 hours.

Workup: Filter hot through Celite to remove iron residues. Concentrate the filtrate.

Purification: Neutralize with saturated
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and extract with EtOAc. The crude product can be recrystallized from EtOH or purified via
flash chromatography (Hexane/EtOAc).

Structural Visualization & Logic
The following diagram illustrates the synthetic pathway and the orthogonal functionalization

logic that makes this scaffold valuable.

4-Chloro-7-nitro-1H-indazole
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Figure 1: Synthetic pathway from commercially available nitro-indazole precursor and

downstream functionalization logic.

Applications in Drug Discovery
This scaffold is particularly relevant for Kinase Inhibitor design.

Hinge Binding: The indazole N1/N2 motif often mimics the adenine ring of ATP, forming

hydrogen bonds with the kinase hinge region.

Selectivity Tuning (4-Cl): The chlorine atom at C4 provides steric bulk that can induce

selectivity by clashing with the "gatekeeper" residue in certain kinases, or by filling a specific

hydrophobic pocket.

Vector Extension (3-I): The iodine allows for the attachment of aryl or heteroaryl groups that

extend into the solvent-exposed region or the back pocket of the enzyme.
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Solubilizing Tail (7-NH2): The amine is a standard attachment point for solubilizing groups

(e.g., piperazines, morpholines) via amide or urea linkages.

Relevant Targets:

FGFR (Fibroblast Growth Factor Receptor): 3-substituted indazoles are a privileged scaffold

for FGFR inhibitors.

ERK/MEK: Halogenated indazoles frequently appear in MAPK pathway inhibitors.

Safety & Handling (MSDS Summary)
Hazard Class Statement

Acute Toxicity Harmful if swallowed (H302).

Skin/Eye
Causes skin irritation (H315) and serious eye

irritation (H319).

Sensitization
Potential skin sensitizer due to the aniline-like

amine.

Storage
Light sensitive. Iodine-carbon bonds can be

labile under intense UV light.

PPE
Wear nitrile gloves, safety goggles, and work

within a fume hood.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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